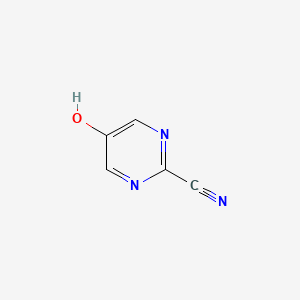
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Descripción general
Descripción
Ditert-butylphosphinite (also known as ditert-butylphosphinous acid, palladium dihydrochloride, or Pd(II)DBC) is an organophosphorus compound that is used as a reagent in organic synthesis. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. In addition to its use in organic synthesis, Pd(II)DBC has been investigated for its potential applications in biochemistry, medicine, and materials science.
Aplicaciones Científicas De Investigación
Catalytic Applications
Palladium-Catalyzed Coupling Reactions
Ditert-butylphosphinous acid derivatives are used in palladium-catalyzed coupling reactions. For instance, dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) has been effective in cross-coupling reactions of secondary alkyl Grignard reagents with organic halides, resulting in high yields of sec-butyl derivatives (Hayashi, Konishi, & Kumada, 1979).
Chemoselective Cross-Coupling
Complexes like bis(di-tert-butylchlorophosphine)palladium(II) dichloride serve as precatalysts in chemoselective cross-coupling of acyl chlorides and organostannanes. This method offers high yields and tolerates various functional groups, thus enabling convenient ketone formation (Lerebours, Camacho-Soto, & Wolf, 2005).
Conjugate Addition in Water
Palladium-phosphinous acid complexes facilitate conjugate addition of arylsiloxanes to alpha,beta-unsaturated substrates in water. This microwave-assisted procedure yields beta-substituted ketones, aldehydes, esters, nitriles, and nitroalkanes efficiently (Lerebours & Wolf, 2007).
Arylation of Linear and Cyclic Polyamines
Palladium complexes with ditert-butylphosphine ligands have been used in the catalytic arylation of various polyamines. These reactions are crucial for synthesizing monoaminated and polyaminated derivatives, contributing significantly to chemical synthesis (Beletskaya & Averin, 2004).
Synthesis and Characterization
Synthesis of Metal-Phosphinito-Phosphinous Acid Complexes
Research has delved into the synthesis and applications of palladium and platinum-phosphinito-phosphinous acid complexes. These complexes are instrumental in catalytic cycloadditions, showcasing unique reactivities and yielding diverse synthetic transformations (Clavier & Buono, 2017).
Iminophosphine Palladium(II) Complexes
The synthesis and characterization of iminophosphine palladium(II) complexes, containing phosphorus and nitrogen donor atoms, have been explored. These complexes are significant for Heck cross-coupling reactions of aryl bromides, demonstrating their catalytic potential in organic synthesis (Yılmaz & Güzel, 2014).
Propiedades
IUPAC Name |
ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNABTRGRXAOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H76Cl2O4P4Pd2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386706-31-6 | |
| Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)


![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)


![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)
